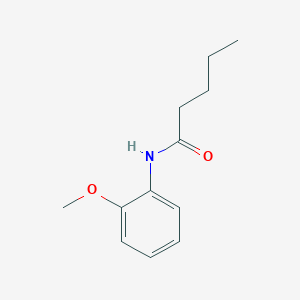

N-(2-methoxyphenyl)pentanamide

Description

Note: The provided evidence predominantly discusses N-(4-methoxyphenyl)pentanamide (N4MP), a structural isomer of the queried compound (N-(2-methoxyphenyl)pentanamide). While positional isomerism (2- vs. The following analysis instead focuses on structurally related compounds, with emphasis on methoxyphenyl-pentanamide derivatives.

This compound is a synthetic amide derivative featuring a pentanamide backbone linked to a 2-methoxyphenyl group. Its structure is analogous to N-(4-methoxyphenyl)pentanamide (N4MP), a simplified derivative of the anthelmintic drug albendazole . While positional isomerism (2- vs.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27g/mol |

IUPAC Name |

N-(2-methoxyphenyl)pentanamide |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-12(14)13-10-7-5-6-8-11(10)15-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |

InChI Key |

AKJLAWPGZYNGOP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1OC |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC=C1OC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (N4MP)

N4MP is a simplified derivative of albendazole, optimized for reduced toxicity and improved drug-likeness. Key comparative features include:

N4MP demonstrates comparable anthelmintic activity to albendazole but with superior safety and drug-like properties .

Functionalized Diamino-Butylbenzamides

and describe pentanamide derivatives with 2-methoxyphenyl groups, such as 5-(4-(2-methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (Compound 7q). These compounds target dopamine D3 receptors and exhibit distinct pharmacological profiles:

| Property | Compound 7q | N4MP |

|---|---|---|

| Therapeutic Target | Dopamine D3 receptors (CNS) | Anthelmintic (parasites) |

| Structural Complexity | Incorporates diazepane and thiophenyl groups | Simple amide backbone |

| Synthetic Yield | 48% yield | Not explicitly reported |

These derivatives highlight the versatility of methoxyphenyl-pentanamide scaffolds in diverse therapeutic applications .

Sulfonamide Derivatives (e.g., N4-Valeroylsulfathiazole)

describes sulfonamide-pentanamide hybrids like N4-Valeroylsulfathiazole , which combine antimicrobial (antitubercular) properties with the pentanamide backbone. Key differences include:

| Property | N4-Valeroylsulfathiazole | N4MP |

|---|---|---|

| Functional Groups | Sulfathiazole moiety | Methoxyphenyl group |

| Bioactivity | Antitubercular | Anthelmintic |

| Synthesis | Multi-step sulfonylation reactions | Simplified one-step synthesis |

These compounds underscore the structural adaptability of pentanamide-based drugs .

NBOMe Compounds (e.g., 25I-NBOMe)

mentions NBOMe derivatives (e.g., 25I-NBOMe ) containing 2-methoxyphenyl groups. These psychedelics differ starkly from N-(2-methoxyphenyl)pentanamide:

| Property | 25I-NBOMe | This compound |

|---|---|---|

| Pharmacology | 5-HT2A receptor agonist (psychedelic) | Unknown (no data in evidence) |

| Toxicity | High neurotoxicity and lethality | Presumed safer (amide backbone) |

This comparison emphasizes the critical role of substituent positioning and additional functional groups in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.